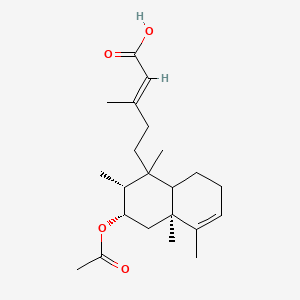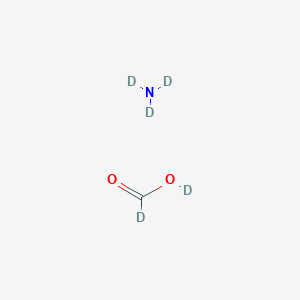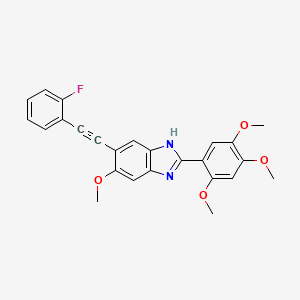
PI3K-IN-48
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K-IN-48 is a potent inhibitor of phosphatidylinositol-3-kinase, specifically targeting the PI3K pathway. This compound has shown significant potential in cancer research due to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Méthodes De Préparation
The synthesis of PI3K-IN-48 involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods for this compound are optimized to maximize yield and purity, often involving large-scale reactors and purification techniques such as chromatography .
Analyse Des Réactions Chimiques
PI3K-IN-48 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
PI3K-IN-48 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various cellular processes.
Biology: Employed in cell biology research to investigate the effects of PI3K inhibition on cell growth, survival, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit aberrant PI3K signaling.
Industry: Utilized in the development of new drugs targeting the PI3K pathway, contributing to the advancement of cancer therapies
Mécanisme D'action
PI3K-IN-48 exerts its effects by inhibiting the activity of phosphatidylinositol-3-kinase, a key enzyme in the PI3K/AKT/mammalian target of rapamycin signaling pathway. This inhibition leads to decreased cellular proliferation and increased apoptosis in cancer cells. The molecular targets of this compound include the p110 subunit of PI3K, which is crucial for the activation of downstream signaling molecules such as AKT .
Comparaison Avec Des Composés Similaires
PI3K-IN-48 is compared with other PI3K inhibitors, such as:
Idelalisib: A PI3K delta-specific inhibitor approved for the treatment of certain B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in the treatment of follicular lymphoma.
Alpelisib: A PI3K alpha-specific inhibitor approved for the treatment of advanced breast cancer.
This compound is unique due to its specific targeting of the PI3K pathway and its potent effects on cancer cell proliferation and survival .
Propriétés
Formule moléculaire |
C25H21FN2O4 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
6-[2-(2-fluorophenyl)ethynyl]-5-methoxy-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C25H21FN2O4/c1-29-21-13-20-19(11-16(21)10-9-15-7-5-6-8-18(15)26)27-25(28-20)17-12-23(31-3)24(32-4)14-22(17)30-2/h5-8,11-14H,1-4H3,(H,27,28) |
Clé InChI |
HADZLNXABXZMOJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1C#CC3=CC=CC=C3F)NC(=N2)C4=CC(=C(C=C4OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


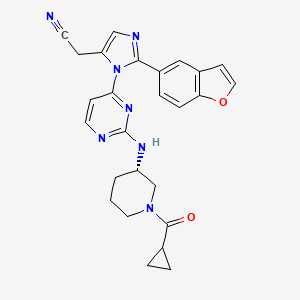
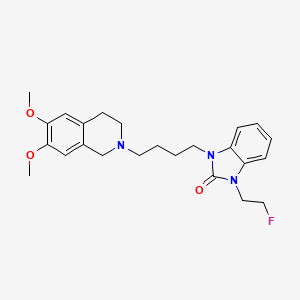
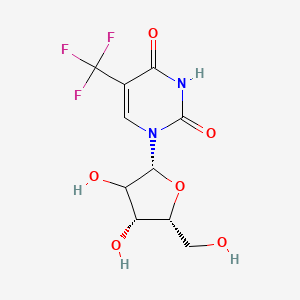
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)
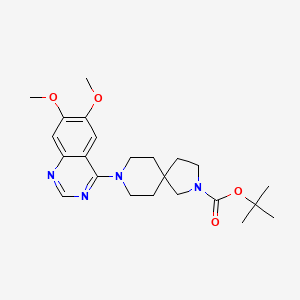
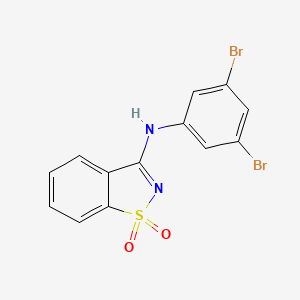
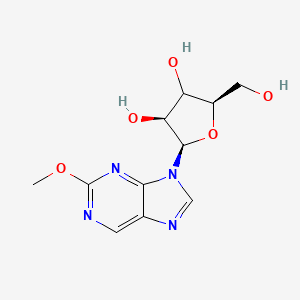
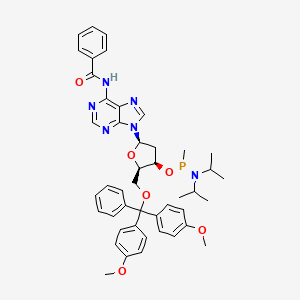
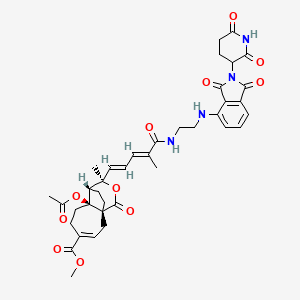
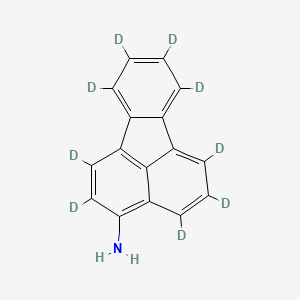
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)
![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)
